5-(2-Hydroxypropan-2-yl)-2-methyl-3-oxocyclohexane-1-carbonitrile
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Overview
Description
(1R,2R,5R)-5-(2-hydroxypropan-2-yl)-2-methyl-3-oxocyclohexane-1-carbonitrile is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cyclohexane ring with multiple functional groups, including a hydroxy group, a methyl group, a keto group, and a nitrile group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,5R)-5-(2-hydroxypropan-2-yl)-2-methyl-3-oxocyclohexane-1-carbonitrile typically involves multi-step organic reactions. One possible synthetic route could include the following steps:
Formation of the cyclohexane ring: Starting from a suitable precursor, such as a substituted cyclohexanone, the cyclohexane ring can be constructed through cyclization reactions.
Introduction of the nitrile group: The nitrile group can be introduced via nucleophilic substitution reactions using reagents like sodium cyanide or potassium cyanide.
Functional group modifications: The hydroxy, methyl, and keto groups can be introduced through various organic reactions, such as oxidation, reduction, and alkylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,5R)-5-(2-hydroxypropan-2-yl)-2-methyl-3-oxocyclohexane-1-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The keto group can be reduced to form a secondary alcohol.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form amides or carboxylic acids.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of catalysts or under specific pH conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the keto group would yield a secondary alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying cellular processes.
Medicine: As a lead compound for drug development, particularly for targeting specific enzymes or receptors.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism of action of (1R,2R,5R)-5-(2-hydroxypropan-2-yl)-2-methyl-3-oxocyclohexane-1-carbonitrile would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme inhibition: Binding to the active site of an enzyme and preventing its activity.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
Protein binding: Forming complexes with proteins to alter their function or stability.
Comparison with Similar Compounds
Similar Compounds
(1R,2R,5R)-5-(2-hydroxypropan-2-yl)-2-methylcyclohexane-1-carbonitrile: Lacks the keto group, which may affect its reactivity and applications.
(1R,2R,5R)-5-(2-hydroxypropan-2-yl)-2-methyl-3-oxocyclohexane-1-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group, which may influence its chemical properties and biological activity.
Uniqueness
The presence of multiple functional groups in (1R,2R,5R)-5-(2-hydroxypropan-2-yl)-2-methyl-3-oxocyclohexane-1-carbonitrile makes it a versatile compound with unique reactivity and potential applications. Its combination of hydroxy, methyl, keto, and nitrile groups allows for diverse chemical transformations and interactions with biological targets.
Properties
IUPAC Name |
5-(2-hydroxypropan-2-yl)-2-methyl-3-oxocyclohexane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-7-8(6-12)4-9(5-10(7)13)11(2,3)14/h7-9,14H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACABOMRDXIOHJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(CC1=O)C(C)(C)O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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